molecular formula C19H17ClN2O5S2 B6520941 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896330-84-0

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B6520941
CAS No.: 896330-84-0
M. Wt: 452.9 g/mol
InChI Key: JLQSLKKXOGOGQR-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound known for its versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves a multi-step reaction. The general approach includes:

  • Starting Materials: : The synthesis begins with the appropriate chlorobenzenesulfonyl chloride, furan-2-yl, and thiophen-2-yl precursors.

  • Reaction Conditions: : These compounds are subjected to nucleophilic substitution and amide bond formation reactions under controlled temperatures and pH conditions.

  • Purification: : The resulting product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial-scale production of this compound might involve optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems could be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes several types of chemical reactions:

  • Oxidation: : The furan ring can undergo oxidation to form various derivatives.

  • Reduction: : The compound can be reduced to modify the sulfonyl group.

  • Substitution: : The chlorobenzene moiety allows for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: : Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst

  • Substitution Reagents: : Sodium ethoxide, Grignard reagents

Major Products Formed

  • Oxidation: : Formation of furan derivatives with carboxyl or hydroxyl groups.

  • Reduction: : Conversion of sulfonyl group to sulfinyl or sulfhydryl groups.

  • Substitution: : Introduction of various substituents on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide serves as a precursor for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of certain biochemical pathways.

Medicine

The compound holds potential in medicinal chemistry for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrial applications include its use in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its various functional groups. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and thiophene rings provide aromatic stability and electron density, influencing its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar functional groups, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide stands out due to its specific combination of sulfonyl, furan, and thiophene moieties, providing unique reactivity and application potential.

Similar Compounds

  • N-(4-Chlorobenzenesulfonyl)-N'-(furan-2-yl)ethanediamide

  • N'-(Thiophen-2-ylmethyl)-N-(furan-2-yl)ethanediamide

  • 2-(4-Chlorobenzenesulfonyl)-N-(thiophen-2-yl)ethanediamide

This comparison highlights its distinct properties and potential advantages in various applications.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-1-9-27-16)12-22-19(24)18(23)21-11-14-3-2-10-28-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSLKKXOGOGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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